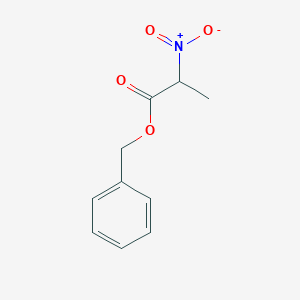
Benzyl 2-nitropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-nitropropanoate is an organic compound belonging to the class of nitroalkanes Nitroalkanes are known for their extensive use in the chemical industry as solvents, fuels, and intermediates in the synthesis of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nitropropanoate typically involves the nitration of benzyl propanoate. One common method is the reaction of benzyl propanoate with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective nitration of the propanoate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-nitropropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzyl derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Nitrobenzyl alcohols or aldehydes.
Reduction: Benzylamine derivatives.
Substitution: Benzyl ethers or benzylamines.
Scientific Research Applications
Benzyl 2-nitropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving nitroalkanes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-nitropropanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
Comparison: Benzyl 2-nitropropanoate is unique due to its benzyl group, which imparts distinct chemical properties compared to other nitroalkanes. The presence of the benzyl group allows for additional reactivity, particularly in substitution reactions. This makes this compound a valuable compound in organic synthesis, offering versatility that simpler nitroalkanes may lack.
Properties
CAS No. |
3017-54-7 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzyl 2-nitropropanoate |
InChI |
InChI=1S/C10H11NO4/c1-8(11(13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
UZGAKBKVMZGWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















